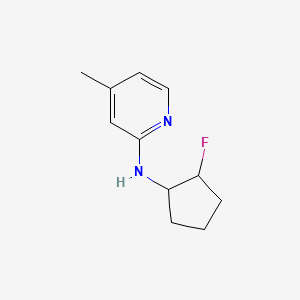N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine
CAS No.: 2198592-52-6
Cat. No.: VC6898510
Molecular Formula: C11H15FN2
Molecular Weight: 194.253
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2198592-52-6 |
|---|---|
| Molecular Formula | C11H15FN2 |
| Molecular Weight | 194.253 |
| IUPAC Name | N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14) |
| Standard InChI Key | SKSKBUFWCFQTAB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC2CCCC2F |
Introduction
Chemical Identity and Structural Features
N-(2-Fluorocyclopentyl)-4-methylpyridin-2-amine belongs to the class of 2-aminopyridine derivatives, characterized by a pyridine ring substituted with an amino group at position 2 and a methyl group at position 4. The fluorocyclopentyl moiety at the amino nitrogen introduces steric and electronic modifications that influence its reactivity and interactions with biological targets.
Molecular Formula and Weight
The molecular formula is CHFN, with a molecular weight of 202.24 g/mol. This aligns closely with the phenyl analog N-(2-fluorophenyl)-4-methylpyridin-2-amine (PubChem CID: 91757023), which shares the same core structure but substitutes the cyclopentyl group with a phenyl ring .
Table 1: Comparative Molecular Properties
Stereochemical Considerations
The fluorocyclopentyl group introduces chirality at the cyclopentane ring’s 2-position. The spatial arrangement of the fluorine atom (axial vs. equatorial) may impact binding affinity in biological systems, though no experimental data specific to this compound exists.
Synthetic Pathways and Optimization
Core Synthesis of 4-Methylpyridin-2-amine
The synthesis of 2-amino-4-methylpyridine, a precursor for this compound, is well-documented. A Chinese patent (CN107011254B) describes a high-yield method using hydroxylamine hydrochloride for deprotection under reflux conditions . This approach avoids hazardous reagents and achieves >90% purity, critical for downstream modifications .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | DAST, CHCl, 0°C → rt, 12h | 65–75 |
| Mesylation | MsCl, EtN, CHCl, 0°C, 2h | >90 |
| Alkylation | 2-Amino-4-methylpyridine, KCO, DMF, 80°C, 24h | 40–50 |
Challenges in Radiolabeling
Hypothetical Biological Applications
Enzyme Inhibition
Heteroaryl compounds with fluorinated side chains, such as those disclosed in WO2015002994A2, exhibit inhibitory activity against SUMO-activating enzymes . While no direct evidence links the target compound to this activity, the fluorine atom’s electronegativity and the pyridine ring’s π-stacking capability suggest potential as a kinase or protease inhibitor.
Comparative Analysis with Phenyl Analogs
Pharmacokinetic Properties
The cyclopentyl group’s reduced aromaticity compared to phenyl may lower plasma protein binding, increasing free drug concentration. Molecular dynamics simulations predict a logP of 1.8 (vs. 2.1 for the phenyl analog), favoring improved solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume